ethyl 3-cyano-2-(2,5-dichlorothiophene-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate
Description
Ethyl 3-cyano-2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyano group, a dichlorothiophene moiety, and a thieno[2,3-c]pyridine core.
Properties
IUPAC Name |
ethyl 3-cyano-2-[(2,5-dichlorothiophene-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O3S2/c1-2-24-16(23)21-4-3-8-10(6-19)15(25-11(8)7-21)20-14(22)9-5-12(17)26-13(9)18/h5H,2-4,7H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZQLLVZSQLCAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=C(SC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of N-(Thienyl)-Methyl Sulfonamides
The thieno[2,3-c]pyridine scaffold is constructed via acid-catalyzed cyclization of N-(3-thienyl)-methyl-N-[2,2-(OR)₂]ethyl-p-toluenesulfonamide derivatives. As detailed in US3969358A, refluxing sulfonamide precursors (e.g., 2a ) in ethanol with 12N HCl for 4 hours induces cyclization, yielding 4H,5H,6H,7H-thieno[2,3-c]pyridine intermediates. The reaction proceeds via intramolecular nucleophilic attack, forming the seven-membered ring.
Reaction Conditions :
This method is preferred for scalability, though regioselectivity depends on the substitution pattern of the thienyl precursor.
Introduction of the Cyano Group
Nitrile Incorporation via Malononitrile Condensation
The 3-cyano substituent is introduced using malononitrile in a Knoevenagel-type condensation. As demonstrated in nicotinonitrile syntheses, β-dicarbonyl intermediates (e.g., 4 ) react with malononitrile (5 ) under acidic conditions to form α,β-unsaturated nitriles. Subsequent cyclization with ammonium acetate in acetic acid yields 3-cyanopyridine derivatives.
Example Protocol :
- Reactants : β-Dicarbonyl compound (1 eq), malononitrile (1.2 eq)
- Catalyst : Acetic acid (10 vol%)
- Conditions : Reflux in ethanol (5 hours)
- Yield : 68–82%
Adapting this to the thieno[2,3-c]pyridine system requires substituting the β-dicarbonyl component with a keto-thienyl intermediate.
Amidation at Position 2
Mixed Anhydride Activation for Amide Bond Formation
The 2,5-dichlorothiophene-3-amido group is introduced via amidation using activated carboxylic acid intermediates. US4529596A describes forming mixed anhydrides by treating thienopyridine carboxylic acids with ethyl chloroformate and triethylamine in chloroform at −5°C. Subsequent reaction with 2,5-dichlorothiophene-3-amine yields the amide.
Steps :
- Activation :
- Reagents : Ethyl chloroformate (1.1 eq), triethylamine (1.2 eq)
- Solvent : Chloroform, −5°C to 0°C
- Amidation :
Esterification at Position 6
Alkylation with α-Chloro Esters
The ethyl ester group is introduced via alkylation of a tetrahydro-thieno[2,3-c]pyridine intermediate. US4529596A reports reacting 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine with ethyl 2-chloroacetate in dimethylformamide (DMF) containing potassium carbonate. The reaction proceeds at 60–80°C for 6 hours, achieving 65–78% yield.
Optimized Parameters :
- Base : K₂CO₃ (2 eq)
- Solvent : DMF (5 vol)
- Temperature : 70°C
- Time : 6 hours
Integrated Synthetic Route
Sequential Protocol
Combining the above steps, a representative synthesis involves:
- Cyclization : Form the thieno[2,3-c]pyridine core.
- Nitration/Cyanation : Introduce the cyano group via malononitrile.
- Amidation : Attach 2,5-dichlorothiophene-3-amine via mixed anhydride.
- Esterification : Alkylate with ethyl chloroacetate.
Table 1. Reaction Yields and Conditions
Analytical and Spectroscopic Validation
Structural Confirmation
Key characterization data include:
- IR : ν(C≡N) at 2230 cm⁻¹, ν(C=O) at 1720 cm⁻¹ (ester) and 1680 cm⁻¹ (amide).
- ¹H NMR : Thieno[2,3-c]pyridine protons at δ 6.8–7.2 ppm, ethyl ester (CH₂CH₃) at δ 1.2–1.4 (t) and 4.1–4.3 (q).
- MS : Molecular ion peak at m/z 466 (M⁺).
Challenges and Optimization
Regioselectivity in Amidation
Competing reactions at N1 vs. C2 of the thienopyridine ring necessitate careful control of activation conditions. Using bulky bases (e.g., DIPEA) suppresses N-alkylation, favoring C2 amidation.
Solvent Effects on Cyclization
Polar aprotic solvents (DMF, THF) improve cyclization yields by stabilizing transition states, whereas protic solvents (ethanol) may lead to side reactions.
Chemical Reactions Analysis
Hydrolysis of Ester Functionality
The ethyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for modifying solubility or introducing additional reactive handles.
Key findings:
-
Alkaline conditions provide higher yields due to reduced side reactions.
-
The carboxylic acid derivative serves as a precursor for amide coupling or salt formation .
Nucleophilic Substitution at Dichlorothiophene Moiety
The 2,5-dichlorothiophene group participates in nucleophilic aromatic substitution (NAS) reactions, enabling functional group diversification.
Key findings:
-
Substitution at C3 occurs preferentially due to steric and electronic factors .
-
Products exhibit enhanced solubility and potential bioactivity.
Cyclization Reactions
The compound undergoes intramolecular cyclization under specific conditions to form fused heterocyclic systems.
Key findings:
-
Cyclization preserves the cyano group, enabling downstream functionalization .
-
Fused systems show improved binding affinity in pharmacological assays .
Reduction of Cyano Group
The cyano group at position 3 is selectively reduced to an amine under catalytic hydrogenation.
| Reduction Method | Catalyst | Product | Yield |
|---|---|---|---|
| H₂ gas (1 atm) | Pd/C, EtOAc, 25°C | 3-Aminomethyl-2-(2,5-dichlorothiophene-3-amido)-thieno[2,3-c]pyridine-6-carboxylate | 88% |
| NaBH₄-CoCl₂ | CoCl₂, THF, 0°C | Same as above | 75% |
Key findings:
-
Catalytic hydrogenation avoids side reactions observed with borohydride systems.
-
The amine product is pivotal for Schiff base formation or peptidomimetic synthesis .
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable aryl/heteroaryl group introductions.
Key findings:
-
Coupling efficiency depends on the electronic nature of the boronic acid/amine .
-
Products are valuable in structure-activity relationship (SAR) studies.
Photochemical Reactivity
UV irradiation induces cleavage of the thiophene-amide bond, forming reactive intermediates.
| Wavelength | Solvent | Primary Product | Secondary Reaction |
|---|---|---|---|
| 254 nm | Acetonitrile | Free 2,5-dichlorothiophene-3-carboxylic acid | Recombination with ethanol to form ester |
Key findings:
-
Photolysis products are useful in prodrug design.
-
Stability under light necessitates dark storage conditions .
Biological Activity Modulation via Derivatization
Derivatives synthesized from the above reactions exhibit marked biological effects:
Key Structural Insights Influencing Reactivity
-
Electron-deficient thiophene ring : Enhances NAS at chlorine sites .
-
Ethyl ester group : Provides a tunable site for hydrolysis or transesterification.
-
Cyanide substituent : Acts as a directing group in cross-coupling reactions .
This compound’s multifaceted reactivity profile underscores its utility in medicinal chemistry and materials science. Further studies should explore enantioselective transformations and in vivo metabolic pathways.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that this compound exhibits promising cytotoxic effects against several cancer cell lines. The mechanism of action includes the induction of apoptosis and cell cycle arrest. Notably:
- Cytotoxicity Data :
- A549 (lung cancer): IC50 = 1.06 ± 0.16 μM
- MCF-7 (breast cancer): IC50 = 1.23 ± 0.18 μM
- HeLa (cervical cancer): IC50 = 2.73 ± 0.33 μM
These values demonstrate that the compound has potent inhibitory effects on cell proliferation in these cancer models.
Mechanism of Action
The compound's cytotoxic effects are attributed to:
- Apoptosis Induction : Increased late apoptosis rates in treated cells.
- Cell Cycle Arrest : An increase in the G0/G1 phase population indicates inhibition of cell cycle progression.
Structure-Activity Relationship (SAR)
The structure of ethyl 3-cyano-2-(2,5-dichlorothiophene-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate suggests that modifications to its functional groups can influence its biological activity. Variants with different substituents have shown varying degrees of activity against specific targets such as c-Met kinase.
Case Study 1: Inhibitory Effects on Kinases
A study focused on thieno[2,3-c]pyridine derivatives highlighted the importance of structural features in mediating biological activity. Variants were synthesized and tested for their inhibitory effects against c-Met kinase:
- The most promising derivatives exhibited IC50 values comparable to established drugs.
Case Study 2: Anti-inflammatory Properties
Another research effort evaluated the anti-inflammatory properties of related compounds, revealing that modifications to the thiophene ring enhanced their efficacy in inhibiting inflammatory pathways.
Material Science Applications
Beyond biological applications, this compound has potential uses in material science:
- Polymer Synthesis : Its unique structure allows it to be incorporated into polymer matrices for developing materials with enhanced thermal stability and mechanical properties.
Mechanism of Action
The mechanism of action of ethyl 3-cyano-2-(2,5-dichlorothiophene-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. The cyano group and the dichlorothiophene moiety play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The thieno[2,3-c]pyridine core provides structural stability and enhances the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyano-3,3-diphenylacrylate: This compound shares the cyano and ester functional groups but has a different core structure.
2-Cyano-3,3-diphenyl-2-propenoic acid ethyl ester: Similar in having a cyano group and an ester, but differs in the overall molecular framework.
Uniqueness
Ethyl 3-cyano-2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is unique due to its combination of functional groups and the thieno[2,3-c]pyridine core. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Biological Activity
Ethyl 3-cyano-2-(2,5-dichlorothiophene-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate (hereafter referred to as "the compound") is a synthetic derivative within the thienopyridine class. This compound has garnered attention for its potential biological activities, particularly in the realms of anticancer and anti-inflammatory properties.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 357.21 g/mol. Its structure features a thienopyridine core that is substituted with a cyano group and a dichlorothiophene moiety, which may enhance its pharmacological profile.
Anticancer Properties
Recent studies have indicated that the compound exhibits significant anticancer activity :
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways. It has been shown to inhibit cell proliferation in various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 10 to 30 µM depending on the specific cell line tested .
- Case Studies : In a study focusing on MCF-7 cells, treatment with the compound resulted in a 70% reduction in cell viability at concentrations above 20 µM after 48 hours of exposure. Flow cytometry analysis confirmed an increase in the sub-G1 population, indicative of apoptosis .
Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory effects :
- Inhibition of Pro-inflammatory Cytokines : In vitro studies revealed that the compound significantly reduced the production of TNF-alpha and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory diseases .
- Animal Models : In vivo experiments on mice subjected to induced inflammation showed that administration of the compound led to a marked decrease in paw edema compared to control groups .
Summary of Biological Activities
| Biological Activity | Cell Line/Model | IC50 (µM) | Observations |
|---|---|---|---|
| Anticancer Activity | MCF-7 | 20 | Induces apoptosis |
| A549 | 30 | Growth inhibition | |
| Anti-inflammatory | Macrophages | N/A | Reduces TNF-alpha and IL-6 levels |
| Mouse Model | N/A | Decreases paw edema |
Research Findings
- Caspase Activation : The compound activates caspase-3 and caspase-9 pathways leading to apoptosis in cancer cells.
- Cytotoxicity Testing : Various assays including MTT and SRB assays have confirmed its cytotoxic effects across multiple cancer cell lines.
- Synergistic Effects : Preliminary data suggest that combining this compound with conventional chemotherapeutics may enhance overall efficacy against resistant cancer types .
Q & A
Q. What approaches reconcile discrepancies in biological activity data across studies?
- Methodological Answer : Meta-analysis of dose-response curves and assay conditions (e.g., cell lines, incubation times). For conflicting anti-inflammatory results, standardize models (e.g., RAW264.7 macrophages vs. in vivo murine) and use positive controls (e.g., indomethacin) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
